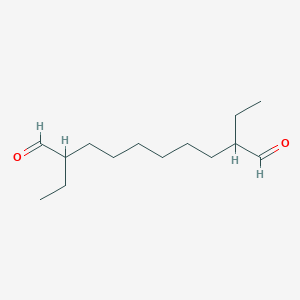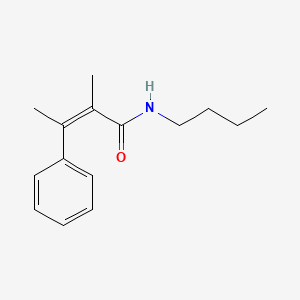
10-Undecenyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester formed from the reaction of 10-undecen-1-ol and butyric acid. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a terminal double bond and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Undecenyl butyrate can be synthesized through the esterification reaction between 10-undecen-1-ol and butyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenyl butyrate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 10-undecen-1-ol.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
10-Undecenyl butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 10-undecenyl butyrate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release butyric acid, which is known to have several biological effects. Butyric acid acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and modulation of inflammatory pathways . Additionally, the long hydrocarbon chain with a terminal double bond allows for interactions with cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenal: An aldehyde with a similar hydrocarbon chain but with an aldehyde functional group instead of an ester.
10-Undecenoic acid: A carboxylic acid with a similar hydrocarbon chain but with a carboxyl group instead of an ester.
Butyl butyrate: An ester with a shorter hydrocarbon chain and different ester functional group.
Uniqueness
10-Undecenyl butyrate is unique due to its combination of a long hydrocarbon chain with a terminal double bond and an ester functional group. This structure imparts specific chemical reactivity and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
56195-37-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
undec-10-enyl butanoate |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3H,1,4-14H2,2H3 |
Clé InChI |
OYBYZUNTJFQBSP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


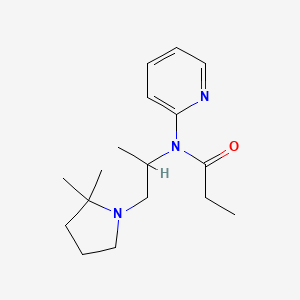
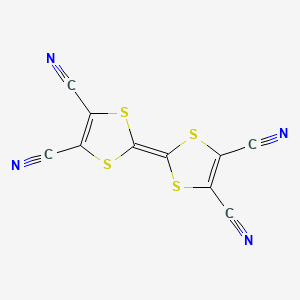
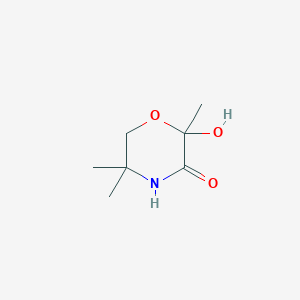
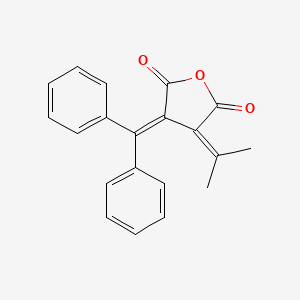


![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
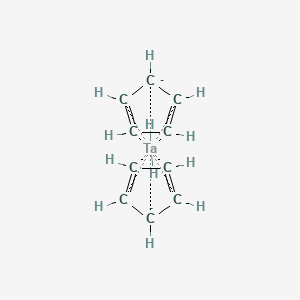
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

